N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide
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Overview
Description
N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide is a chemical compound that belongs to the class of naphthalenesulfonamides These compounds are known for their diverse applications in various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide typically involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 3-hydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-oxopropyl)-4-methoxy-1-naphthalenesulfonamide.
Reduction: Formation of N-(3-hydroxypropyl)-4-methoxy-1-naphthalenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl and methoxy groups may facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxypropyl)-4-methoxy-1-naphthalenamine: Similar structure but lacks the sulfonamide group.
N-(3-hydroxypropyl)-1-naphthalenesulfonamide: Similar structure but lacks the methoxy group.
N-(3-hydroxypropyl)-4-methoxy-2-naphthalenesulfonamide: Similar structure but with a different position of the methoxy group.
Uniqueness
N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide is unique due to the presence of both hydroxypropyl and methoxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(3-hydroxypropyl)-4-methoxynaphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-19-13-7-8-14(12-6-3-2-5-11(12)13)20(17,18)15-9-4-10-16/h2-3,5-8,15-16H,4,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCRSCXQVZPSLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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